Methyl 4-Methyl-3-(methylsulfonyl)benzoate

描述

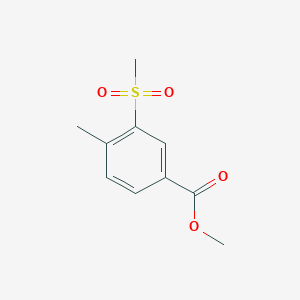

Methyl 4-Methyl-3-(methylsulfonyl)benzoate is a benzoic acid derivative featuring a methyl ester group, a methyl substituent at the para position (C4), and a methylsulfonyl (-SO₂CH₃) group at the meta position (C3). The methylsulfonyl moiety is a strong electron-withdrawing group, which influences the compound’s electronic properties, solubility, and reactivity.

Structure

2D Structure

属性

IUPAC Name |

methyl 4-methyl-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCOSIKOTCUEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Sulfonylation of Methyl-Substituted Benzoate

One common approach is the sulfonylation of methyl-substituted benzoate derivatives using methylsulfonyl-containing reagents or intermediates. This method often involves:

- Starting material: Methyl 3-methyl-4-(methylsulfonyl)benzoate or related methyl-substituted benzoate esters.

- Sulfonylating agent: Methylsulfonyl chloride or sodium methylsulfinate.

- Catalysts and bases: Tertiary amines such as pyridine or triethylamine to neutralize acid by-products.

- Solvents: Polar aprotic solvents like dichloromethane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Temperature: Typically mild conditions between 5°C to 100°C depending on the step.

This approach is supported by a patent describing the preparation of related methylsulfonyl benzoate compounds, where the reaction is carried out in dichloromethane at 5-25°C using pyridine as base, followed by further transformations at elevated temperatures (40-100°C) with bases like triethylamine.

Sulfonylation via Palladium-Catalyzed Cross-Coupling

Advanced synthetic routes use palladium-catalyzed cross-coupling reactions to introduce the methylsulfonyl group:

- Catalyst: Palladium salts such as palladium acetate.

- Ligands: Phosphine ligands including triphenylphosphine or 1,3-bis(diphenylphosphino)propane.

- Base: Non-nucleophilic bases like sodium acetate or tertiary amines.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Moderate heating (40-100°C) to facilitate coupling.

This method allows selective installation of the methylsulfonyl group onto halogenated methylbenzoate intermediates, offering high yields and purity.

Alternative Method: Nucleophilic Substitution Using Sodium Aminosulfinate

Another reported method for preparing sulfonylated methyl benzoates involves nucleophilic substitution of halogenated methylbenzoate esters with sodium aminosulfinate:

- Reactants: 2-methoxy-5-chlorobenzoic acid methyl ester and sodium amino sulfinate.

- Solvent: Tetrahydrofuran (THF).

- Catalyst: Cuprous bromide.

- Reaction conditions: Heating at 45-60°C for 10-14 hours.

- Post-reaction processing: Addition of activated carbon for decoloration, filtration to remove catalyst and by-products, followed by vacuum concentration to isolate the product.

This method yields high purity sulfonylated benzoate esters with excellent yields (~96.5%) and is environmentally friendly, avoiding multiple waste streams.

Preparation of Stock Solutions and Formulations

For practical applications, methyl 4-methyl-3-(methylsulfonyl)benzoate is often prepared as stock solutions for in vivo or in vitro studies. A standard method involves:

- Dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution.

- Diluting with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water in a stepwise manner to ensure clarity and solubility.

- Using physical aids like vortexing, ultrasound, or heating to aid dissolution.

The following table exemplifies stock solution preparation volumes for various concentrations (adapted from similar methylsulfonyl benzoate compounds):

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 4.38 | 21.90 | 43.81 |

| 5 mM | 0.88 | 4.38 | 8.76 |

| 10 mM | 0.44 | 2.19 | 4.38 |

Preparation involves ensuring each solvent addition results in a clear solution before proceeding.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Sulfonylation with methylsulfonyl chloride | Methyl-substituted benzoate, methylsulfonyl chloride, pyridine or triethylamine | DCM, DMF, DMSO | 5-25°C for initial step, 40-100°C for further steps | Moderate to high yield; requires careful control of temperature and base |

| Palladium-catalyzed cross-coupling | Palladium acetate, phosphine ligands, sodium acetate | DMF, DMSO | 40-100°C | High selectivity and yield; suitable for complex substitutions |

| Nucleophilic substitution with sodium aminosulfinate | 2-methoxy-5-chlorobenzoate methyl ester, sodium amino sulfinate, cuprous bromide | THF | 45-60°C, 10-14 hours | High yield (~96.5%), environmentally friendly, suitable for scale-up |

| Stock solution preparation for formulations | This compound, DMSO, PEG300, Tween 80, corn oil | DMSO, PEG300, corn oil | Room temperature, stepwise solvent addition | Ensures solubility and clarity for biological studies |

Research Findings and Practical Considerations

- The nucleophilic substitution method with sodium aminosulfinate is notable for its high yield and environmental benefits, making it attractive for industrial synthesis.

- Palladium-catalyzed methods provide versatility for structural modifications but require careful ligand and catalyst selection to optimize yields.

- The sulfonylation approach using methylsulfonyl chloride is classical but may involve harsher conditions and more extensive purification.

- Formulation methods emphasize the importance of solvent order and clarity to maintain compound stability and bioavailability.

化学反应分析

Types of Reactions:

Oxidation: Methyl 4-Methyl-3-(methylsulfonyl)benzoate can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The methylsulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: 4-Methyl-3-(methylsulfonyl)benzoic acid.

Reduction: Methyl 4-Methylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

- Mechanistic Studies : Researchers utilize it to study reaction mechanisms and kinetics due to its well-defined structure and reactivity patterns .

Biological Research

- Biological Activity : Investigations into its biological properties have shown potential interactions with biomolecules. Its structural characteristics suggest antioxidant activity, which may help in protecting cells from oxidative stress linked to diseases like cancer and neurodegenerative disorders .

- Cytotoxicity Assays : Case studies indicate that derivatives of methylsulfonyl compounds exhibit significant cytotoxic effects on various cancer cell lines. For example, structural modifications can enhance or diminish biological activity, suggesting a pathway for drug development .

Medicinal Chemistry

- Drug Development : Methyl 4-Methyl-3-(methylsulfonyl)benzoate is explored as a pharmacophore in medicinal chemistry. Its ability to interact with enzymes and receptors positions it as a candidate for developing new therapeutic agents .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials, leveraging its reactivity to create diverse chemical products .

Case Study 1: Antioxidant Activity

A study highlighted the antioxidant potential of this compound through its ability to scavenge free radicals. This property is critical for applications in formulations aimed at reducing oxidative stress in biological systems .

Case Study 2: Cytotoxicity in Cancer Research

Research focusing on related methylsulfonyl derivatives demonstrated significant cytotoxic effects on cancer cell lines. The studies revealed that these compounds could induce apoptosis via mitochondrial pathways and modulation of signaling cascades like PI3K/Akt . Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

作用机制

The mechanism of action of Methyl 4-Methyl-3-(methylsulfonyl)benzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, its effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.

相似化合物的比较

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (CAS 160819-39-6)

Key Differences :

- Substituents : Replaces the C4 methyl group with a fluorine atom.

Table 1: Substituent and Functional Group Comparison

Methyl 3-(Chlorosulfonyl)-4-methoxybenzoate

Key Differences :

- Substituents : Chlorosulfonyl (-SO₂Cl) at C3 and methoxy (-OCH₃) at C4.

- Reactivity : The chlorosulfonyl group is highly reactive, acting as a precursor for sulfonamide or sulfonate derivatives. This contrasts with the methylsulfonyl group, which is more stable but less reactive.

Table 2: Reactivity and Application Comparison

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Key Differences :

- Structure : Features a sulfonylurea bridge (-NH-C(=O)-NH-) linking the benzoate to a triazine ring.

- Mode of Action: Targets acetolactate synthase (ALS) in plants, inhibiting branched-chain amino acid synthesis. This compound lacks the triazine and urea moieties, likely rendering it inactive as an herbicide .

- Applications: Sulfonylureas are potent herbicides at low doses, whereas the target compound’s applications may diverge toward non-agrochemical uses .

Simple Alkyl Benzoates (e.g., Methyl Benzoate)

Key Differences :

- Functional Groups : Lacks the methylsulfonyl group, resulting in simpler electronic properties.

- Toxicity : Methyl benzoate exhibits low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats), whereas sulfonyl-substituted derivatives may have altered toxicological profiles due to increased reactivity .

- Uses : Alkyl benzoates are widely used as solvents and fragrance components, whereas sulfonyl-bearing analogues are niche intermediates .

生物活性

Methyl 4-Methyl-3-(methylsulfonyl)benzoate (CAS No. 906816-32-8) is an organic compound with the molecular formula C10H12O4S. It is a benzoic acid derivative, characterized by a methyl group and a methylsulfonyl group on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis:

The synthesis of this compound typically involves:

- Sulfonylation: Reaction of 4-methylbenzoic acid with sulfonyl chloride in the presence of a base (e.g., sodium carbonate).

- Esterification: The resulting acid is then esterified with methanol using an acid catalyst (e.g., sulfuric acid).

Chemical Structure:

The compound's structure influences its reactivity and interactions within biological systems, as shown in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C10H12O4S |

| Molecular Weight | 232.27 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. The compound can undergo oxidation to form more reactive species, which may interact with cellular targets.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, potentially enhancing its biological activity.

- Substitution Reactions: The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological properties.

Antioxidant Activity

The antioxidant potential of this compound has been suggested through its structural characteristics that allow it to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Cytotoxicity Assays: A study on related methylsulfonyl derivatives reported significant cytotoxic effects on cancer cell lines, indicating that structural modifications can enhance or diminish biological activity.

- Mechanistic Insights: Research into similar compounds has shown that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of signaling cascades like PI3K/Akt .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-Methyl-3-(methylsulfonyl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of methyl 3-methylbenzoate derivatives, followed by methylation. Key intermediates include brominated benzoate esters (e.g., methyl 4-bromo-3-methylbenzoate), which undergo nucleophilic substitution with methylsulfonyl groups . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to avoid side products like transesterified analogs, as observed in seized materials during forensic analysis .

- Data Considerations : Monitor reaction progress using GC-MS to detect intermediates and confirm purity via melting point analysis (e.g., mp 230°C for 3-methylsulfonylbenzoic acid derivatives) .

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : Use - and -NMR to confirm sulfonyl and ester group placement. For example, the methylsulfonyl group () shows distinct downfield shifts (~3.3 ppm for , ~40-50 ppm for ) .

- GC-EI/CI-MS : Fragment patterns (e.g., m/z 200.21 for de-esterified sulfonyl acids) help verify molecular structure .

- Cross-Validation : Compare spectra with computational models (DFT-based predictions) to resolve ambiguities in aromatic substituent positioning .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

- Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. The methoxy and sulfonyl groups exhibit characteristic torsion angles, aiding in conformational analysis .

- Challenges : Address twinning or disorder in crystals by employing high-resolution data (>0.8 Å) and iterative refinement cycles .

Advanced Research Questions

Q. How does transesterification affect the stability of this compound in solution?

- Mechanistic Insight : Under mild conditions (e.g., methanol at 25°C), the ester group may undergo transesterification, forming analogs like methyl 4-methyl-3-(piperidinylsulfonyl)benzoate . Monitor via -NMR by tracking methoxy group shifts.

- Mitigation : Use aprotic solvents (e.g., DCM) and low temperatures during storage. For analytical workflows, employ LC-MS instead of GC-MS to avoid thermal degradation .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic or nucleophilic attack. For example, the electron-withdrawing sulfonyl group enhances reactivity at the 3-position .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for sulfonation reactions) .

Q. How do structural analogs of this compound interact with biological targets (e.g., cannabinoid receptors)?

- Case Study : Derivatives like quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) act as synthetic cannabinoid receptor agonists. Use competitive binding assays (e.g., -CP55,940 displacement) and functional cAMP assays to quantify potency .

- SAR Insights : Modifying the sulfonyl substituent (e.g., replacing piperidine with morpholine) alters receptor selectivity and metabolic stability .

Data Contradiction Resolution

Q. How to resolve discrepancies between spectroscopic data and crystallographic findings?

- Example : If NMR suggests a planar sulfonyl group but X-ray data shows torsional strain, perform conformational analysis using molecular dynamics simulations. Cross-reference with analogous structures (e.g., N-(3-methoxybenzoyl)-4-methylbenzenesulfonamide) to identify steric or electronic influences .

Q. Why might synthetic yields vary significantly between reported methods?

- Root Cause : Differences in sulfonyl chloride purity or solvent choice (e.g., THF vs. DMF). For instance, notes that methylsulfonyl chloride derivatives require strict anhydrous conditions to prevent hydrolysis.

- Troubleshooting : Replicate protocols with reagents from the same supplier (e.g., Kanto Reagents) and validate via independent characterization .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 230°C (decomposes) | |

| Molecular Formula | ||

| -NMR (CDCl₃) | δ 3.15 (s, 3H, SO₂CH₃) | |

| GC-MS (EI) | m/z 228 [M] |

Table 2 : Common Synthetic Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Transesterified analogs | Methanol solvent, ambient temp | Use DCM, store at -20°C |

| Hydrolyzed sulfonic acid | Moisture exposure | Anhydrous conditions, molecular sieves |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。